1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a benzyl group and at position 4 with a piperazine moiety. The piperazine is further modified by a thiophen-2-ylsulfonyl group via a carbonyl linker. This structural framework is reminiscent of bioactive molecules targeting neurological and cardiovascular systems .
Properties
IUPAC Name |
1-benzyl-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-18-13-17(15-22(18)14-16-5-2-1-3-6-16)20(25)21-8-10-23(11-9-21)29(26,27)19-7-4-12-28-19/h1-7,12,17H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSCCALCOCGJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of a thiophene derivative using a sulfonyl chloride reagent.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized sulfonyl derivatives, reduced alcohols, and substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the piperazine ring may interact with neurotransmitter receptors, while the thiophen-2-ylsulfonyl group could engage in hydrogen bonding with enzyme active sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Piperazine Moiety
Thiophen-2-ylsulfonyl vs. Furan-2-ylcarbonyl ()
A closely related analog replaces the thiophen-2-ylsulfonyl group with a furan-2-ylcarbonyl moiety. Key differences include:
- Ring Heteroatom : Thiophene (sulfur) versus furan (oxygen) alters lipophilicity and π-stacking capacity, influencing receptor binding and bioavailability .
Thiophen-2-ylsulfonyl vs. Pyridinylcarbonyl ()
Piberaline (1-benzyl-4-picolinoylpiperazine) shares the benzyl-piperazine-pyrrolidinone scaffold but substitutes the thiophen-2-ylsulfonyl group with a pyridinylcarbonyl (picolinoyl) group. This modification:
- Introduces basic nitrogen in the pyridine ring, enhancing water solubility and CNS penetration.
- Correlates with antidepressant activity, highlighting how piperazine substituents dictate pharmacological class .
Thiophen-2-ylsulfonyl vs. Arylpiperazinyl Alkyl Chains ()
Compounds S-61 and S-73 feature arylpiperazinyl groups (2-tolyl, 2,4-difluorophenyl) linked to pyrrolidin-2-one via a butyl chain. Structural contrasts include:
Core Scaffold Modifications
Pyrrolidin-2-one vs. Benzimidazole ()
A benzimidazole-containing analog replaces the pyrrolidin-2-one core with a benzimidazol-2-yl group. This modification:
- Introduces aromaticity and hydrogen-bonding capacity, likely shifting target affinity toward kinases or GPCRs.
Thiophene Ring Modifications ()
Compounds with trifluoromethylphenyl or pyrazolyl substituents on the piperazine-thiophene scaffold demonstrate:
Pharmacological Profile Comparison
Critical Analysis of Substituent Impact
- Sulfonyl vs. Carbonyl : Sulfonyl groups improve stability and target engagement but may reduce membrane permeability .
- Thiophene vs. Heteroaromatic Rings : Thiophene’s sulfur atom enhances π-π interactions in hydrophobic binding pockets, critical for kinase inhibition .
- Benzyl vs. Alkyl Chains : Benzyl groups favor CNS penetration, while flexible alkyl chains (e.g., S-61/S-73) improve cardiovascular targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
